2-(4-Methoxymethylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxymethylphenyl)-2-propanol is an organic compound characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxymethylphenyl)-2-propanol typically involves the reaction of 4-methoxybenzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxymethylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of 2-(4-Methoxymethylphenyl)-2-propanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxymethylphenyl)-2-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxymethylphenyl)-2-propanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-(4-Hydroxymethylphenyl)-2-propanol
- 2-(4-Methylphenyl)-2-propanol
- 2-(4-Ethoxymethylphenyl)-2-propanol
Comparison: 2-(4-Methoxymethylphenyl)-2-propanol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,12)10-6-4-9(5-7-10)8-13-3/h4-7,12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWJWDZMKCADSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.